![molecular formula C26H23N5O3S B2643137 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide CAS No. 901736-29-6](/img/structure/B2643137.png)
2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
The compound “2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a 1,2,4-triazolo[1,5-c]quinazolin ring, a phenyl ring, and a thioacetamide group . The compound is part of the 1,2,4-triazolo[1,5-a]pyrimidine family, which has been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Molecular Structure Analysis
The molecular formula of the compound is C29H28N6O3S, with an average mass of 540.636 Da and a monoisotopic mass of 540.194336 Da . The compound contains a 1,2,4-triazolo[1,5-c]quinazolin ring, which is isoelectronic with the purine ring. This ring system is fused to a phenyl ring and linked to a thioacetamide group .
Scientific Research Applications
- Mechanistically, it may target aberrant AHR (aryl hydrocarbon receptor) signaling pathways, which play a crucial role in cancer development and progression .
- Researchers investigate whether it can mitigate autoimmune disorders or enhance immune responses against infections .
- Investigating its interaction with AHR and downstream effects could reveal novel therapeutic avenues .
Cancer Treatment and Prophylaxis
Immunomodulation and Dysregulated Immune Responses
AHR (Aryl Hydrocarbon Receptor) Agonist Research
Antiparasitic Properties
Neurological Disorders and Neuroprotection
Antiviral Activity
Cardiovascular Research
Chemical Biology and Medicinal Chemistry
WO/2021/028382 [1,2,4]TRIAZOLO [1,5-C]QUINAZOLIN-5-AMINES - WIPO 3-([(8,9-DIMETHOXY-2-METHYL[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL)SULFANYL]METHYL)PHENYL METHYL ETHER - ChemicalBook Switching the three-component Biginelli-like reaction conditions for the synthesis of 2-amino-7-aryl-5- - Royal Society of Chemistry
Safety and Hazards
Future Directions
The future directions for research on this compound could include further investigation into its biological activity, particularly its potential as a drug for treating various diseases . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and environmental impact, would be beneficial .
properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-16-9-7-8-12-19(16)27-23(32)15-35-26-28-20-14-22(34-3)21(33-2)13-18(20)25-29-24(30-31(25)26)17-10-5-4-6-11-17/h4-14H,15H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXITCYCFMOZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide |
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